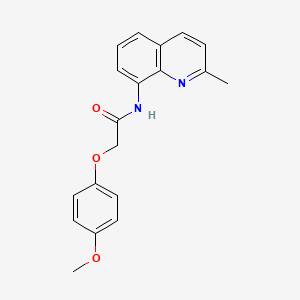![molecular formula C20H22F2N2O3S B11337292 N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337292.png)
N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and difluorophenyl and methylbenzyl substituents, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Addition of the Methylbenzyl Group: The methylbenzyl group is attached via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to downstream effects on cellular processes. For example, it may inhibit enzymes involved in signal transduction pathways, thereby modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-difluorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
- N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its difluorophenyl and sulfonyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H22F2N2O3S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22F2N2O3S/c1-14-2-4-15(5-3-14)13-28(26,27)24-10-8-16(9-11-24)20(25)23-19-7-6-17(21)12-18(19)22/h2-7,12,16H,8-11,13H2,1H3,(H,23,25) |
InChI-Schlüssel |
XXCIMAVGZLNDKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)propan-1-one](/img/structure/B11337216.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337248.png)
![Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate](/img/structure/B11337252.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337254.png)
![ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11337257.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337258.png)
![2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11337264.png)
![2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337266.png)
![2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337271.png)
![(5Z)-5-[1-acetyl-5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11337279.png)
![[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](4-methylphenyl)methanone](/img/structure/B11337282.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11337286.png)
![N-[2-(phenylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337291.png)
